Branaplam hydrochloride

説明

Contextual Overview of Splicing Modulators in Disease Pathogenesis Research

RNA splicing is a fundamental process in eukaryotic cells where non-protein coding sequences (introns) are removed from precursor messenger RNA (pre-mRNA), and the remaining coding sequences (exons) are joined together to form mature messenger RNA (mRNA). nih.govmednexus.org This process allows a single gene to produce multiple proteins, contributing to proteomic diversity and the dynamic regulation of gene expression. nih.gov Aberrations in the splicing machinery or mutations affecting splice sites can lead to the production of non-functional or harmful proteins, contributing to the pathogenesis of numerous human diseases, including genetic disorders and cancer. nih.govmednexus.orgpatsnap.com

Splicing modulators are therapeutic agents, including small molecules and antisense oligonucleotides (ASOs), designed to correct or alter RNA splicing patterns. nih.govmdpi.com These molecules can work by targeting the core components of the spliceosome, various splicing factors, or specific sequences on the pre-mRNA itself. mednexus.orgnih.gov By doing so, they can restore the production of a functional protein, eliminate a toxic protein, or shift the balance of protein isoforms to achieve a therapeutic benefit. nih.gov This targeted approach has made splicing modulation a promising strategy in biomedical research for treating diseases with a known splicing defect, such as spinal muscular atrophy (SMA) and Duchenne muscular dystrophy, and it is being actively investigated for a range of other conditions. nih.govpatsnap.com

Historical Perspective of Branaplam Hydrochloride's Development Trajectory in Preclinical Studies

Branaplam (also known as LMI070 or NVS-SM1) is an orally bioavailable small molecule that emerged from pharmaceutical research as a potent splicing modulator. medchemexpress.comnih.govsinapse.pt Its development path is notable for its initial focus on a specific genetic disorder and its subsequent investigation for a completely different neurodegenerative disease, showcasing the potential for repurposing targeted molecular therapies.

Branaplam was originally identified by Novartis through a high-throughput phenotypic screening of their compound library to find treatments for Spinal Muscular Atrophy (SMA). nih.govacs.org SMA is a severe neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. nih.govresearchgate.net A nearly identical gene, SMN2, exists, but due to a single nucleotide difference, its pre-mRNA splicing predominantly excludes exon 7, leading to a truncated, unstable, and less functional SMN protein. patsnap.comnih.gov

The therapeutic strategy for branaplam was to modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby boosting the production of full-length, functional SMN protein. acs.orgwikipedia.org Branaplam originated from a pyridazine-based chemical hit and underwent extensive multiparameter lead optimization to improve its potency and drug-like properties. acs.orgnih.govresearchgate.net Mechanistic studies revealed that branaplam selectively binds to the complex formed by the U1 small nuclear ribonucleoprotein (snRNP) and the SMN2 pre-mRNA, stabilizing the interaction at the 5' splice site of exon 7 and promoting its inclusion. sinapse.ptacs.org

Preclinical research in a severe mouse model of SMA demonstrated the compound's efficacy. Oral administration of branaplam led to a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in the brain and spinal cord. medchemexpress.comacs.org This biochemical effect translated into significant therapeutic benefits in the animal model. acs.org

Table 1: Summary of Preclinical Findings for Branaplam in an SMA Mouse Model

| Parameter | Finding | Source |

|---|---|---|

| Mechanism | Increases inclusion of exon 7 in SMN2 mRNA splicing. | acs.orgwikipedia.org |

| SMN Protein | Elevates full-length SMN protein levels in the central nervous system. | medchemexpress.comacs.orgnih.gov |

| Survival | Significantly extended the lifespan of SMA model mice. | acs.orgnih.gov |

| Phenotype | Resulted in improved body weight compared to vehicle-treated mice. | medchemexpress.comacs.org |

In a significant shift, branaplam's development was expanded to investigate its potential for treating Huntington's Disease (HD). wikipedia.orghdsa.org HD is a fatal, autosomal dominant neurodegenerative disorder caused by an expansion of CAG repeats in the huntingtin (HTT) gene, which results in the production of a toxic mutant huntingtin (mHTT) protein. A primary therapeutic strategy for HD is to lower the levels of this toxic protein. neurologylive.com

The repurposing of branaplam was prompted by the discovery that, in addition to its effect on SMN2, it could also modulate the splicing of HTT mRNA. nih.govucl.ac.uk Branaplam promotes the inclusion of a "pseudoexon" containing a premature stop codon into the mature HTT transcript. nih.govucl.ac.uk This altered transcript leads to the degradation of the mRNA or the production of a truncated, non-toxic protein, effectively reducing the levels of both total and mutant huntingtin protein. neurologylive.comnih.gov

This off-target effect for SMA became a promising on-target mechanism for HD. Preclinical studies in the BACHD mouse model of Huntington's Disease showed that branaplam could cross the blood-brain barrier and achieve good distribution in key brain regions like the basal ganglia. nih.govucl.ac.uk These studies demonstrated a dose-dependent reduction in mHTT levels and a rescue of motor phenotypes in the mice. nih.govucl.ac.uk Based on this rationale, Novartis initiated a clinical program to evaluate branaplam in adults with early manifest HD, which received Orphan Drug Designation from the U.S. Food and Drug Administration. wikipedia.org The VIBRANT-HD clinical trial was subsequently launched but was later discontinued. neurologylive.comnih.gov

Table 2: Preclinical Rationale for Branaplam in Huntington's Disease Research

| Parameter | Finding | Source |

|---|---|---|

| Mechanism | Lowers HTT protein by promoting the inclusion of a pseudoexon in the HTT transcript. | nih.govucl.ac.uk |

| mHTT Reduction | Demonstrated dose-dependent reduction of mutant huntingtin (mHTT) protein in BacHD mice. | nih.gov |

| Distribution | Showed wide distribution after oral administration, including penetration into the basal ganglia. | nih.govucl.ac.uk |

| Phenotype | Rescued motor phenotypes in the BACHD mouse model. | nih.govucl.ac.uk |

Table 3: Compound Names Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Branaplam | LMI070, NVS-SM1 |

| Risdiplam | |

| Onasemnogene abeparvovec | |

| Tominersen | |

| Bevantolol hydrochloride | SOM-3355 |

| Trehalose | SLS-005 |

| Pyridostigmine |

特性

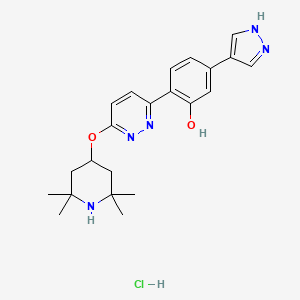

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIMIVJABPKGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562338-39-9 | |

| Record name | Branaplam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRANAPLAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Splicing Modulation by Branaplam Hydrochloride

Interaction with Survival Motor Neuron 2 (SMN2) Pre-mRNA Splicing

Branaplam was initially developed to address spinal muscular atrophy (SMA), a disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. nih.govwikipedia.org In humans, the SMN1 gene is the primary producer of functional SMN protein. A nearly identical gene, SMN2, exists, but due to a single nucleotide difference, its pre-mRNA is inefficiently spliced, with approximately 85% of the transcripts excluding exon 7. mdpi.comresearchgate.net This results in a truncated, unstable protein. Branaplam acts as a splicing modulator to increase the inclusion of exon 7 in the SMN2 transcript, thereby boosting the production of full-length, functional SMN protein. oup.comtaylorandfrancis.comwjgnet.com

The core mechanism of branaplam's action on SMN2 involves its interaction with the spliceosome, the cellular machinery responsible for splicing. Specifically, branaplam stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. researchgate.nettaylorandfrancis.comnih.gov U1 snRNP is a key component of the spliceosome that recognizes the 5' splice site (5'ss) at the boundary between an exon and an intron. researchgate.nettandfonline.com By stabilizing this interaction, branaplam enhances the spliceosome's ability to correctly identify and include exon 7. researchgate.nettaylorandfrancis.com This stabilization is crucial because the SMN2 exon 7 has a suboptimal 5'ss, which contributes to its frequent exclusion. sinapse.pt Branaplam effectively strengthens this weak splice site, promoting the production of functional SMN protein. tandfonline.com

By stabilizing the U1 snRNP-pre-mRNA complex, branaplam directly enhances the mechanisms leading to the inclusion of SMN2 exon 7. sinapse.pttaylorandfrancis.com This results in an increased production of full-length SMN mRNA, which is then translated into a functional SMN protein. sinapse.pttaylorandfrancis.comwjgnet.com This targeted modulation of a specific splicing event was a novel therapeutic approach, making branaplam the first molecule identified to alter splicing behavior at a particular splice site in this manner. sinapse.pt The ability to orally administer branaplam and have it effectively distribute throughout the body, including the central nervous system, further underscores its potential as a splicing modulator therapeutic. oup.comacs.org

Branaplam's specificity is not random; it demonstrates sequence-selective recognition. taylorandfrancis.com Research has shown that the 5' splice sites of genes sensitive to branaplam are enriched for a specific, and relatively rare, sequence motif at the exonic portion of the 5'ss: the nGA motif. sinapse.ptbiorxiv.orgrsc.org In the case of SMN2, the 5'ss of exon 7 contains a GGA sequence at its 3' end. tandfonline.combiorxiv.org Branaplam's ability to selectively target pre-mRNAs containing this motif is a key determinant of its action. sinapse.ptbiorxiv.org This selectivity ensures that the drug primarily affects the intended splicing events, minimizing widespread, off-target effects on the transcriptome. oup.com

The interaction between branaplam, U1 snRNP, and the pre-mRNA has been described by the "molecular glue" hypothesis. biorxiv.orgrsc.orgresearchgate.net According to this model, branaplam acts as an adhesive, binding to the U1 snRNP–pre-mRNA complex and enhancing its stability. sinapse.ptbiorxiv.org This interaction is highly specific. The SMN2 exon 7 5'ss is atypical because it has an adenosine (A) as the final nucleotide of the exon, a position denoted as -1, rather than the more common guanosine (G). tandfonline.com This results in an unpaired adenosine bulge when the U1 snRNA base-pairs with the pre-mRNA. tandfonline.combiorxiv.orgrsc.org

Branaplam is proposed to bind near this unpaired adenosine bulge at the -1 position (-1A). biorxiv.orgbiorxiv.orgbiorxiv.org NMR spectroscopy and computational models have provided structural insights, showing that branaplam and similar molecules bind to the RNA helix epitope near this unpaired adenine. biorxiv.orgoup.comrcsb.org This binding is thought to repair the bulge, converting the weak 5'ss into a stronger one that is more readily recognized by the splicing machinery. researchgate.netoup.com A sequential binding mechanism has been proposed where branaplam binds to the U1 snRNP/U1-C complex only after it has engaged with a -1A bulged 5'ss, leading to the formation of a long-lived, stable complex. researchgate.netnih.gov

Sequence-Selective Recognition at the 5' Splice Site: Role of nGA Motif

Modulation of Huntingtin (HTT) Pre-mRNA Splicing

Interestingly, the splicing modulation activity of branaplam has been repurposed for another neurodegenerative condition, Huntington's disease (HD). sinapse.pt HD is caused by a mutation in the HTT gene, leading to the production of a toxic mutant huntingtin (mHTT) protein. oup.combiospace.com In this context, branaplam's mechanism is not to correct a defect but to introduce a specific splicing error into the HTT transcript, thereby reducing the production of the harmful mHTT protein. sinapse.ptbiospace.com

Branaplam modulates the splicing of HTT pre-mRNA by inducing the inclusion of a non-annotated, cryptic pseudoexon. nih.govbiospace.com This "poison" exon is located within an intron of the HTT gene, specifically between exons 49 and 50. sinapse.ptoup.comresearchgate.net The inclusion of this 115-base-pair pseudoexon introduces a frameshift in the genetic code. sinapse.ptnih.govbiorxiv.org This frameshift leads to the creation of premature termination codons (PTCs) within the pseudoexon and downstream exons. sinapse.ptresearchgate.netbiorxiv.orgresearchgate.net

The presence of these PTCs signals the cell to degrade the modified HTT mRNA through a quality control pathway known as nonsense-mediated decay (NMD). sinapse.ptresearchgate.netbiorxiv.orgresearchgate.net This degradation of the mRNA prevents it from being translated into protein, ultimately leading to a dose-dependent reduction in both total and mutant HTT protein levels. sinapse.ptnih.govresearchgate.net Research has shown that this mechanism can lower mHTT protein by up to 70% in HD patient cell lines. sinapse.pt Similar to its action on SMN2, this effect is linked to a specific sequence pattern; the cryptic splice site near the induced pseudoexon in HTT (GA|GTAAGG) resembles the branaplam-sensitive site in SMN2 exon 7 (GA|GTAAGT). roche.com

Data Tables

Table 1: Overview of Branaplam's Splicing Modulation Targets

| Target Gene | Disease Context | Molecular Outcome of Branaplam Action | Consequence for Protein Production |

|---|---|---|---|

| SMN2 | Spinal Muscular Atrophy (SMA) | Enhances inclusion of exon 7 taylorandfrancis.comwjgnet.com | Increases production of full-length, functional SMN protein sinapse.pttaylorandfrancis.com |

Table 2: Mechanistic Details of Branaplam's Interaction with Pre-mRNA

| Target Gene | Key Interaction Site | Molecular Mechanism | Relevant Sequence Motif |

|---|---|---|---|

| SMN2 | 5' splice site of exon 7 sinapse.ptresearchgate.net | Stabilization of U1 snRNP-pre-mRNA complex taylorandfrancis.comnih.gov | nGA motif at 3' exonic end sinapse.ptbiorxiv.org |

Downregulation of HTT RNA and Protein Expression via Frameshift-Induced Degradation

Branaplam hydrochloride effectively lowers the levels of both the huntingtin (HTT) transcript and the corresponding protein. nih.govnih.govnih.gov Its mechanism of action involves the modulation of mRNA splicing. huntingtonsdiseasenews.com Specifically, branaplam promotes the inclusion of a previously unannotated 115-base-pair cryptic exon, sometimes referred to as a "poison exon," into the HTT mRNA sequence. nih.govnih.govcureffi.orgresearchgate.net

This insertion induces a frameshift in the reading frame of the transcript. nih.govcureffi.org The altered mRNA is then recognized by the cell's quality control machinery and rapidly degraded through a process known as nonsense-mediated RNA decay. huntingtonsdiseasenews.comresearchgate.net This targeted degradation ultimately leads to a significant, dose-dependent reduction in the production of both total and mutant huntingtin proteins in various cellular models, including fibroblasts, induced pluripotent stem cells (iPSCs), cortical progenitors, and neurons. nih.govnih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect is consistently below 10 nM. nih.govnih.govresearchgate.net

Amelioration of Aberrant Alternative Splicing Events in HD Cellular Models

In addition to its direct effect on HTT expression, branaplam has been shown to correct other splicing abnormalities that are characteristic of Huntington's disease. nih.govnih.gov Cellular models derived from HD patients, such as fibroblasts and iPSC-derived cortical neurons, exhibit a distinct pattern of aberrant alternative splicing. nih.govbmj.com

Treatment with branaplam leads to a significant improvement in this pathological splicing signature. nih.govnih.govhuntingtonsdiseasenews.com Studies have demonstrated that branaplam can reduce the differences in exon inclusion levels between HD and control cells by approximately 27.6% in fibroblasts and 28.6% in cortical neurons. nih.gov This suggests that by lowering the levels of the mutant huntingtin protein, branaplam indirectly helps to restore the normal splicing landscape for numerous other transcripts that are not directly targeted by the compound. nih.gov In treated neuronal cells, roughly half of the aberrant splicing events were observed to revert to a state comparable to that of healthy cells. huntingtonsdiseasenews.com

Investigation of Off-Target Splicing Effects and Associated Molecular Pathways

While branaplam shows therapeutic promise, it is also associated with off-target effects that impact various cellular pathways.

Analysis of Transcriptome-Wide Splicing Alterations

Transcriptome-wide analyses have revealed that branaplam can cause widespread changes in splicing beyond the intended HTT target. nih.govmedicineinnovates.com These off-target effects are concentration-dependent and can include exon skipping, exon inclusion, intron retention, and the use of alternative splice sites. nih.gov Both branaplam and a similar compound, risdiplam, have been shown to perturb a massive number of splicing events. nih.gov However, branaplam appears to have a stronger tendency to promote exon inclusion compared to risdiplam. medicineinnovates.com These extensive alterations highlight the complex interaction of splicing modulators with the cellular machinery. medicineinnovates.com

Activation of p53 Signaling and Downstream Gene Expression Perturbations (e.g., BBC3)

A significant off-target effect of branaplam is the activation of the p53 signaling pathway. patsnap.combiorxiv.orgnih.gov This activation is not due to direct targeting of neuropathy-associated genes. bmj.combiorxiv.org Instead, transcription factor binding site analysis points towards p53 activation. bmj.combiorxiv.org The activation of p53 leads to increased expression of its downstream target genes, including the neurotoxic gene BBC3 (BCL2 Binding Component 3). patsnap.combiorxiv.orgnih.govresearchgate.net

Induction of Nucleolar Stress Responses

The activation of the p53 pathway by branaplam is linked to the induction of nucleolar stress. patsnap.combiorxiv.orgnih.gov This cellular stress response is a key part of the mechanism leading to the observed off-target effects. biorxiv.orgnih.gov

Impact on Neurite Integrity and Neurofilament Light Chain Levels in Research Models

On a cellular level, branaplam has been observed to disrupt the integrity of neurites in human iPSC-derived motor neurons. bmj.compatsnap.combiorxiv.orgnih.gov This disruption is reflected by an increase in the levels of neurofilament light chain (NfL), a biomarker for neuronal damage. bmj.compatsnap.combiorxiv.orgnih.govresearchgate.net In preclinical studies involving dogs, branaplam treatment was associated with mild to moderate nerve fiber degeneration in peripheral nerves, which correlated with increased serum NfL concentrations. researchgate.net These findings underscore the complex pharmacology of RNA splicing modulators, indicating a narrow therapeutic window between the desired effect of lowering huntingtin levels and the clinically relevant off-target effect of peripheral neuropathy. patsnap.comnih.gov

Preclinical Efficacy and Pharmacodynamic Characterization in Research Models

In Vitro Cellular Model Investigations

In vitro studies using various human cell models have been instrumental in elucidating the molecular and cellular effects of branaplam.

Application in Human Fibroblast Cultures

Research utilizing human fibroblast cell lines, including those derived from patients, has been a key component of in vitro investigations of branaplam. nih.govgoogle.com Studies have shown that treatment with branaplam can modulate gene expression in these cells. Specifically, in fibroblasts from Huntington's disease (HD) patients, branaplam has been observed to lower the levels of both total and mutant huntingtin (mHTT) protein. nih.govbiospace.com This effect is achieved through the modulation of RNA splicing. Furthermore, investigations in human fibroblasts have demonstrated that branaplam treatment can lead to changes in the expression levels of numerous genes. medchemexpress.commedkoo.com

Studies in Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models

The use of induced pluripotent stem cell (iPSC)-derived models, such as cortical neurons and progenitors, has provided valuable insights into the effects of branaplam in disease-relevant human cell types. nih.govnih.gov In iPSC-derived cells from HD patients, branaplam has demonstrated the ability to reduce levels of mHTT. nih.gov This reduction is a consequence of branaplam's activity as a splicing modulator, which promotes the inclusion of a novel exon in the huntingtin (HTT) transcript, leading to decreased HTT RNA and protein levels. nih.govnih.gov

Specifically, in iPSC-derived cortical neurons, branaplam has been shown to ameliorate aberrant alternative splicing, a molecular characteristic associated with HD. nih.gov The compound was effective in reducing the inclusion level differences of HD-associated alternative splicing events. nih.gov

Dose-Dependent Molecular and Cellular Responses

The molecular and cellular responses to branaplam have been shown to be dose-dependent in various in vitro models. nih.govresearchgate.net In both human fibroblasts and iPSC-derived cells from HD patients, branaplam exhibited a dose-dependent reduction in both total and mutant huntingtin protein levels. nih.govresearchgate.net Research has indicated a half-maximal inhibitory concentration (IC50) consistently below 10 nM for this effect across different cell types. nih.gov

For instance, in human neuroblastoma cells, branaplam treatment resulted in a dose-dependent decrease of total Huntingtin transcript levels to 30-90% of normal levels at concentrations ranging from 5 nM to 125 nM. google.com This was accompanied by a significant increase in a novel-exon-containing HTT transcript. google.com Similarly, studies in HD patient fibroblast lines showed a dose-dependent lowering of mHTT protein. researchgate.net

Interactive Table: Dose-Dependent Effects of Branaplam on Huntingtin (HTT) Levels in Vitro

| Cell Type | Parameter Measured | Concentration | Observed Effect | Citation |

| Human Fibroblasts (HD) | mHTT protein | Dose-dependent | Reduction in mHTT levels | nih.govresearchgate.net |

| iPSC-derived cells (HD) | mHTT protein | Dose-dependent | Reduction in mHTT levels | nih.govresearchgate.net |

| Human Neuroblastoma cells | Total HTT transcript | 5 nM - 125 nM | 30-90% reduction | google.com |

| iPSC-derived cortical neurons | Total HTT levels | 10 nM | 38.8% reduction | nih.govresearchgate.net |

| iPSC-derived cortical neurons (HD) | mHTT levels | 10 nM | 21.8% reduction | nih.govresearchgate.net |

Assessment of Cellular Viability and Proliferation in Research Contexts

A critical aspect of preclinical evaluation is the assessment of a compound's impact on cellular health. danaher.comsygnaturediscovery.com Studies investigating branaplam have included evaluations of cellular viability and proliferation. In the context of its effect on huntingtin protein levels, research has shown that branaplam's activity occurs without inducing cellular toxicity in human fibroblasts and iPSC-derived cells. nih.gov

Specifically, in iPSC-derived cortical neurons, branaplam did not induce cell death. nih.gov Furthermore, its effect on the proliferation of neural progenitor cells was also examined. nih.gov The ability to differentiate between cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects is crucial in drug development. danaher.comnih.gov

In Vivo Animal Model Studies

In vivo studies in animal models have been essential for evaluating the systemic efficacy of branaplam.

Efficacy in Spinal Muscular Atrophy (SMA) Mouse Models

Branaplam was initially developed for the treatment of Spinal Muscular Atrophy (SMA), and its efficacy was demonstrated in mouse models of the disease. nih.govacs.org In a severe SMA mouse model, oral administration of branaplam led to a dose-dependent increase in full-length Survival of Motor Neuron (SMN) RNA and protein levels in the brain and spinal cord. medchemexpress.comnih.govacs.org This increase in functional SMN protein translated to improved body weight and extended survival in the treated mice. medchemexpress.comacs.org These preclinical findings in SMA mouse models were crucial in establishing the compound's potential as a splicing modulator therapy. nih.govacs.org

Interactive Table: Efficacy of Branaplam in SMA Mouse Models

| Mouse Model | Parameter Measured | Effect of Branaplam | Citation |

| Severe SMA Mouse Model | Full-length SMN RNA & Protein | Increased levels | nih.govacs.org |

| Severe SMA Mouse Model | Survival | Extended | nih.govacs.org |

| SMNΔ7 Mice | Body Weight | Improved | medchemexpress.com |

| SMNΔ7 Mice | Lifespan | Extended | medchemexpress.com |

Restoration of Full-Length SMN Protein and SMN2-FL Transcript in Central Nervous System Tissues

In preclinical studies using a severe mouse model of SMA (SMNΔ7 mice), oral administration of branaplam led to a dose-dependent increase in full-length SMN (FL-SMN) protein and SMN2 full-length (FL) transcript levels in the brain and spinal cord. acs.orgmedchemexpress.com This demonstrated the ability of branaplam to cross the blood-brain barrier and exert its splicing-modifying effects within the central nervous system. biologists.comnih.gov A single oral dose in mice resulted in a significant and lasting elevation of SMN protein in the brain for up to 160 hours. medchemexpress.com

Phenotypic Improvements in Murine Disease Models

The increased production of functional SMN protein translated into significant phenotypic improvements in SMA mouse models. acs.orgnih.gov Daily administration of branaplam to SMNΔ7 mice resulted in improved body weight and extended lifespan. medchemexpress.comnih.gov Early postnatal treatment demonstrated a dose-dependent increase in survival, with some studies showing that treated mice survived to match their healthy littermates. acs.orgnih.gov

Efficacy in Huntington's Disease (HD) Mouse Models

The therapeutic potential of branaplam was later explored for Huntington's Disease, a neurodegenerative disorder caused by an expanded CAG repeat in the huntingtin (HTT) gene, leading to a toxic mutant HTT (mHTT) protein. hdbuzz.netnih.gov Branaplam was found to modulate the splicing of the HTT transcript, promoting the inclusion of a novel exon that introduces a premature stop codon, thereby reducing the levels of both total and mutant HTT protein. nih.govresearchgate.net

Reduction of Mutant HTT Protein Levels in Brain Regions (Striatum, Cortex)

In the BacHD mouse model of Huntington's Disease, repeat oral doses of branaplam resulted in a significant reduction of mutant Huntingtin (mHTT) protein levels in key brain regions, including the striatum and cortex. google.com Studies showed a dose-dependent reduction of mHTT, with some preclinical findings indicating up to a 45% decrease.

Developmental Neurotoxicity Assessment in Juvenile Animal Models (Mice, Rats, Dogs)

Given that branaplam was initially developed for pediatric use in SMA, its developmental neurotoxicity has been evaluated in juvenile animal models. biologists.comnih.gov These studies are crucial for assessing the safety of a drug on the developing nervous system. umaryland.eduepa.gov

Studies were conducted in neonatal SMNΔ7 mice, as well as juvenile Wistar Hannover rats and Beagle dogs. biologists.comnih.gov The assessment focused on areas of active neurogenesis in the brain, such as the cerebellum, subventricular zone of the striatum, and the dentate gyrus. biologists.com Histopathological and immunohistochemical analyses using markers for cell proliferation (Ki67, phosphorylated histone H3), apoptosis (cleaved caspase-3), and glial cells (glial fibrillary acidic protein) were performed. biologists.comnih.gov The results indicated that orally administered branaplam did not impact neurogenesis in these juvenile animals. biologists.com The patterns of cell proliferation, apoptosis, and neural migration did not differ between branaplam-treated and control animals. biologists.com

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Species

Preclinical studies have established a clear relationship between branaplam exposure and its pharmacodynamic effects. In SMA mouse models, a dose-dependent increase in SMN protein levels was observed in the brain following oral administration. acs.org

In juvenile animal studies, branaplam was quantifiable in all investigated matrices, including brain and plasma. biologists.comnih.gov The brain-to-plasma concentration ratios indicated good distribution into the brain across species, with ratios ranging from 2.6 to 4.3 in mice and rats, and 8.9 to 9.9 in dogs. biologists.comnih.gov

Similarly, in HD mouse models, the extent of mHTT protein reduction in the brain was shown to be dependent on the dose of branaplam administered. google.com This established a direct link between the drug's concentration in the target tissue and its therapeutic effect.

Interactive Data Table: Preclinical Efficacy of Branaplam in SMA Mouse Models

| Animal Model | Key Findings | Reference |

| SMNΔ7 Mouse | Dose-dependent increase in full-length SMN RNA and protein in the brain and spinal cord. | acs.orgmedchemexpress.com |

| SMNΔ7 Mouse | Extended survival and improved body weight with daily oral administration. | acs.orgnih.gov |

| SMNΔ7 Mouse | A single oral dose led to sustained SMN protein elevation in the brain for up to 160 hours. | medchemexpress.com |

Interactive Data Table: Preclinical Efficacy of Branaplam in HD Mouse Models

| Animal Model | Key Findings | Reference |

| BacHD Mouse | Dose-dependent reduction of mutant HTT protein in the striatum and cortex. | google.com |

| BacHD Mouse | Rescue of motor phenotypes. | hdbuzz.netnih.gov |

| BacHD Mouse | Increased levels of HTT transcript containing a novel, frameshift-inducing exon. | hdbuzz.net |

Interactive Data Table: Developmental Neurotoxicity of Branaplam in Juvenile Animals

| Animal Model | Key Findings | Reference |

| Neonatal SMNΔ7 Mouse | No impact on neurogenesis in the cerebellum. | biologists.comnih.gov |

| Juvenile Wistar Hannover Rat | No changes in cell proliferation or apoptosis in brain regions of active neurogenesis. | biologists.comnih.gov |

| Juvenile Beagle Dog | No evidence of aberrant cell-cycle arrest or apoptosis in the brain. | biologists.comnih.gov |

Drug Discovery and Optimization Methodologies

High-Throughput Screening Approaches for Splicing Modulator Identification

The discovery of Branaplam originated from an extensive high-throughput screening (HTS) campaign. acs.orgsinapse.pt Researchers screened approximately 1.4 million compounds to identify molecules that could modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA. sinapse.ptnovartis.com This is a critical target for spinal muscular atrophy (SMA), a disease caused by insufficient levels of the SMN protein. nih.gov

The screening utilized a clever reporter system in a motor neuron cell line. acs.org This system was designed with two distinct reporter constructs. One reported on the inclusion of exon 7 in the final mRNA, which produces the full-length, functional SMN protein. The other reported on the exclusion of exon 7, which results in a truncated, unstable protein. acs.org This dual-reporter assay allowed for the identification of "hits" that specifically promoted the desired splicing event, with an initial hit rate of less than 1%. acs.orgsinapse.pt Promising compounds were then further evaluated for their dose-responsiveness and confirmation of their splicing activity using quantitative PCR (qPCR). acs.org

Structure-Activity Relationship (SAR) and Lead Optimization Strategies

Following the initial HTS, a pyridazine-containing compound, referred to as compound 2 , was identified as a promising starting point. acs.org This compound demonstrated significant activity in cellular assays, but also had liabilities that needed to be addressed through medicinal chemistry. acs.org

The optimization of the initial hit focused on a modular approach, dissecting the molecule into three key regions: a central pyridazine "core," a "western" benzothiophene group, and an "eastern" tetramethylpiperidine moiety connected by a nitrogen "linker". acs.org

Early investigations into the pyridazine core revealed its critical importance for the molecule's activity. acs.orgresearchgate.net Altering the arrangement of the nitrogen atoms within the six-membered ring or substituting it with five-membered rings like thiazoles resulted in a significant loss of splicing modulation activity. acs.org The 3,6-disubstituted pyridazine scaffold was found to be essential. acs.orgresearchgate.net

The initial hit compound, while active, suffered from high plasma clearance and low brain exposure in preclinical models. acs.org A key optimization strategy involved the methylation of the linker amine. This seemingly small modification dramatically improved both plasma and brain exposure, as well as oral bioavailability. acs.org It is theorized that reducing the number of hydrogen bond donors enhances the molecule's ability to cross the blood-brain barrier. acs.org

| Compound | Modification | Effect on In Vivo Exposure |

|---|---|---|

| Initial Hit (Compound 2) | - | High plasma clearance, low brain exposure. acs.org |

| Methylated Analog (Compound 3) | Methylation of the linker amine. acs.org | Significant improvements in plasma and brain exposure, and oral bioavailability. acs.org |

A significant challenge in developing drugs for neurological disorders is ensuring they can cross the blood-brain barrier (BBB), a protective membrane that shields the central nervous system (CNS). smanewstoday.commedtechbcn.com The optimization of Branaplam heavily focused on improving its ability to penetrate the brain. acs.org

The initial hit compound showed poor brain exposure. acs.org Through systematic modifications guided by structure-activity relationships, researchers were able to enhance the compound's permeability. As mentioned, methylation of the linker amine was a critical step. acs.org Further optimization led to analogs with a favorable ratio of unbound brain to unbound plasma concentrations, indicating efficient passage into the CNS. acs.org This focus on brain exposure was crucial, as demonstrated by studies in animal models where oral administration of optimized compounds led to a dose-dependent increase in the target protein levels in the brain. acs.org

| Compound Analog | Ratio of Unbound Brain to Unbound Plasma Concentration |

|---|---|

| 15 | 0.5 - 3.0 acs.org |

| 16 | 0.5 - 3.0 acs.org |

| 19 | 0.5 - 3.0 acs.org |

| 1 (Branaplam) | 0.5 - 3.0 acs.org |

Pyridazine Derivatives as Core Scaffolds

Computational and Biophysical Modeling in Compound Design

Computational and biophysical methods played a significant role in understanding how Branaplam interacts with its target. sinapse.pt X-ray crystallography of an analog provided crucial insights into the bioactive conformation, revealing a nearly coplanar arrangement between the pyridazine and phenyl rings, stabilized by an intramolecular hydrogen bond. acs.org

More advanced biophysical modeling has suggested that Branaplam may interact with the U1 snRNP/5' splice site complex in two distinct modes. biorxiv.org This dual-interaction model, supported by quantitative analysis, could explain its broader activity profile compared to other splicing modulators. biorxiv.org These models help to rationalize the observed structure-activity relationships and provide a basis for the rational design of new, potentially more specific, splicing modulators. oup.com

Development of Research Tools: Drug-Induced Splicing Systems

The specific mechanism of action of Branaplam has also led to its use in the development of novel research tools. nih.gov Because Branaplam can induce the inclusion of specific exons, it has been repurposed to create drug-inducible gene expression systems. patsnap.comnih.gov By incorporating a Branaplam-responsive "splicing switch" into a gene of interest, researchers can control the expression of that gene by simply adding or removing the drug. nih.gov This provides a powerful method for studying gene function with precise temporal control. patsnap.com

Advanced Methodological Approaches in Branaplam Hydrochloride Research

Transcriptomic Profiling using RNA Sequencing (RNA-Seq)

Transcriptomic profiling, primarily through RNA Sequencing (RNA-Seq), has been a cornerstone in characterizing the effects of Branaplam. This high-throughput method allows for a comprehensive, genome-wide view of how the compound alters gene expression and splicing patterns.

Detailed research in spinal muscular atrophy (SMA) patient fibroblasts has shown that Branaplam induces profound, dose-dependent changes across the transcriptome. medicineinnovates.com While its primary target is the SMN2 gene, RNA-Seq analysis revealed that Branaplam affects the expression of numerous other genes. medicineinnovates.comoup.com For instance, at a high concentration (40 nM), Branaplam treatment for 24 hours altered the expression of 2,187 genes. medicineinnovates.com These affected genes are involved in critical cellular processes, including DNA replication, cell cycle regulation, RNA metabolism, and various signaling and metabolic pathways. medicineinnovates.comoup.com

RNA-Seq has also been instrumental in analyzing alternative splicing events. Studies have identified seven types of such events influenced by Branaplam, including exon skipping, exon inclusion, and the use of alternative splice sites. medicineinnovates.com Compared to another splicing modulator, risdiplam, Branaplam demonstrates a stronger tendency to promote exon inclusion. medicineinnovates.com Furthermore, RNA-seq experiments, combined with massively parallel splicing assays, have supported a "two-motif model" for Branaplam's interaction, suggesting it recognizes 5' splice sites through two distinct interaction modes, which accounts for its broader effects compared to the "one-motif model" of risdiplam. biorxiv.org In the context of Huntington's disease (HD) research, RNA-seq analysis of human fibroblast lines was crucial in identifying that Branaplam promotes the inclusion of a novel pseudoexon in the huntingtin (HTT) transcript, leading to its degradation. nih.govgoogle.comresearchgate.net

| Compound | Concentration | Number of Altered Genes | Primary Splicing Effect |

|---|---|---|---|

| Branaplam | 40 nM | 2,187 | Exon Inclusion |

| Risdiplam | 1000 nM | 10,921 | Exon Skipping & Inclusion |

This table summarizes the differential effects of high concentrations of Branaplam and Risdiplam on the transcriptome of SMA patient fibroblasts after 24 hours of treatment, as identified by RNA-Seq analysis. medicineinnovates.com

Quantitative Polymerase Chain Reaction (qPCR) and RT-PCR for Splicing Event Validation

To corroborate the extensive data generated by RNA-Seq, researchers employ Quantitative Polymerase Chain Reaction (qPCR) and Reverse Transcription PCR (RT-PCR). These targeted techniques provide precise validation of changes in gene expression and specific splicing events.

In studies of Branaplam, qPCR and semi-quantitative PCR have been used to confirm the dose-dependent effects on both on-target and off-target genes that were initially identified by RNA-Seq. oup.com For example, researchers used qPCR to validate 11 aberrant splicing events in SMA patient fibroblasts treated with 100 nM of Branaplam. oup.com Similarly, in HD-focused studies, RT-PCR was used to confirm the integration of a novel, 115-base-pair exon into the HTT transcript in patient-derived fibroblasts and cortical neurons following Branaplam treatment. nih.govresearchgate.net This validation was critical in confirming the mechanism by which Branaplam reduces HTT mRNA levels. nih.gov Other studies have used qPCR to validate the exclusion or inclusion of exons in other off-target genes, such as AXIN1 and ATG5, upon treatment with Branaplam (also referred to as NVS-SM1). researchgate.net

Protein Quantification Techniques (e.g., Mesoscale Discovery Assays)

Quantifying changes in protein levels is essential to confirm that the mRNA splicing modifications induced by Branaplam translate into functional outcomes. Various protein quantification methods are used to measure the levels of key proteins like Survival Motor Neuron (SMN) and huntingtin (HTT).

In the context of SMA, research has demonstrated that oral administration of Branaplam leads to dose-dependent increases in full-length SMN protein in the brain and spinal cord of mouse models. medchemexpress.commedchemexpress.com This elevation of the functional protein is the intended therapeutic outcome. For HD research, a validated HTT assay was developed to investigate mutant HTT (mHTT) levels in patient-derived cellular models, including fibroblasts and induced pluripotent stem cell (iPSC)-derived cortical neurons. nih.gov These assays showed that Branaplam effectively lowers both total HTT (tHTT) and mHTT protein levels. nih.govresearchgate.net For instance, repeat oral doses in a mouse model of HD resulted in significantly lower mHTT protein in the striatum, liver, and cerebrospinal fluid. google.com

| Disease Model | Target Protein | Effect of Branaplam | Model System |

|---|---|---|---|

| Spinal Muscular Atrophy (SMA) | Full-length SMN | Increased | Mouse Model (brain, spinal cord) |

| Huntington's Disease (HD) | Mutant Huntingtin (mHTT) | Decreased | HD Patient-derived Fibroblasts & Neurons |

| Huntington's Disease (HD) | Mutant Huntingtin (mHTT) | Decreased | Mouse Model (striatum, liver, CSF) |

This table outlines the observed effects of Branaplam on key disease-associated proteins in different preclinical models. nih.govgoogle.commedchemexpress.commedchemexpress.com

Immunological and Histopathological Analyses in Tissue Samples

Immunological and histopathological techniques allow for the examination of Branaplam's effects at a cellular and tissue level, providing insights into the compound's impact on cellular structures and potential toxicity mechanisms.

In studies investigating the adverse effect of peripheral neuropathy, researchers used immunofluorescence staining on human iPSC-derived motor neurons. biorxiv.orgnih.gov Staining for beta-III-tubulin was used to analyze neurite integrity, revealing that Branaplam treatment can lead to neurite disruption. biorxiv.org To investigate cellular stress pathways, immunofluorescence staining of Nucleophosmin (NPM1) was performed. This analysis quantified nucleolar stress by calculating the ratio of NPM1 fluorescence intensity between the nucleoplasm and the nucleolus, linking Branaplam to increased nucleolar stress. biorxiv.org These methods are critical for understanding the cellular basis of clinically observed side effects. nih.gov

Cellular Assays for Functional Readouts (e.g., Cell Cycle Analysis, Immunofluorescence)

Cellular assays provide critical functional readouts of a compound's activity and its consequences on fundamental cellular processes. For Branaplam, cell cycle analysis and immunofluorescence have been used to dissect its mechanism and off-target effects.

To understand the molecular underpinnings of its observed toxicity, cell cycle analysis was performed on human fibroblasts. biorxiv.org These experiments revealed that Branaplam induces a dose-dependent cell cycle arrest, specifically a G1/S-phase arrest, at higher concentrations (100 nM and 1000 nM). biorxiv.org This effect was linked to the activation of the p53 signaling pathway, a key regulator of the cell cycle and a known tumor suppressor. biorxiv.org Immunofluorescence was further used to confirm the activation of p53 in iPSC-derived motor neurons and to visualize the resulting nucleolar stress and disruption to neurite networks. biorxiv.orgnih.gov These functional assays provide a mechanistic link between the compound's splice-modulating activity and its cellular phenotype. biorxiv.org

Biophysical Characterization Techniques (e.g., Single-Molecule Imaging)

Advanced biophysical techniques are employed to understand the precise molecular interactions between Branaplam, its RNA target, and associated proteins. These methods provide high-resolution insights into the drug's mechanism of action.

Recent single-molecule imaging studies have been particularly illuminating. biorxiv.orgrsc.org These studies have validated the hypothesis that Branaplam acts at an unpaired adenosine bulge at the -1 position of the SMN2 pre-mRNA splice site. biorxiv.orgrsc.org The data also suggest a more complex, sequential binding mechanism where Branaplam binds to the U1 snRNP/U1-C protein complex after it has already engaged with the splice junction, thereby altering the splice site recognition by the U1 small nuclear ribonucleoprotein (snRNP). biorxiv.orgrsc.org Furthermore, quantitative biophysical modeling has been used to support a dual-interaction mode for Branaplam, which helps explain its broader range of activity on different splice sites compared to more specific modulators like risdiplam.

Photoaffinity Labeling for Small Molecule-RNA Binding Site Identification

To definitively identify the direct RNA binding partners of Branaplam across the entire transcriptome, researchers have utilized photoaffinity labeling (PAL). biorxiv.orgrsc.orgresearchgate.net This powerful technique helps to distinguish RNAs that are directly engaged by the compound from those whose expression changes due to downstream or indirect effects. biorxiv.orgnih.gov

The method involves a PAL-based Chem-CLIP (Covalent Enrichment of Ligand-bound RNAs coupled with next-generation sequencing) workflow. biorxiv.orgresearchgate.net A photo-reactive version of the Branaplam molecule is introduced into living cells. biorxiv.orgnih.gov Upon exposure to UV light, the probe permanently crosslinks to any RNA molecules it is directly bound to at that moment. nih.gov These crosslinked RNA-drug complexes can then be isolated and identified through sequencing. researchgate.net A major discovery from this approach was the identification of the telomerase lncRNA (TERC) as a previously unknown direct target of the Branaplam class of splicing modulators. biorxiv.orgnih.gov This finding highlights the power of PAL in uncovering novel, off-target interactions that would be difficult to delineate using transcriptomic profiling alone. nih.gov

Theoretical Implications and Future Research Avenues for Splicing Modulators

Q & A

Q. What is the primary mechanism of Branaplam hydrochloride in modulating SMN2 splicing, and how does this differ from other splice-modifying drugs like Risdiplam?

Branaplam binds to the U1 snRNA/5’ splice site (5’ss) complex via two distinct interaction modes , potentially involving tautomeric forms or differential hydrogen bonding with RNA bases (e.g., A−1). Unlike Risdiplam, which follows a single IUPAC motif, Branaplam’s dual-mode interaction explains its broader but less specific splicing activation. Validate mechanisms using massively parallel splicing assays (MPSAs) and RNA-seq under physiological conditions .

Q. What experimental models are validated for assessing Branaplam’s efficacy in spinal muscular atrophy (SMA) research?

Use severe SMA mouse models (e.g., Smn−/−;SMN2+/+) to measure survival and full-length SMN protein levels. Dose-response studies (EC50 = 20 nM for SMN) should be paired with hERG inhibition assays (IC50 = 6.3 µM) to evaluate cardiac safety .

Q. How should researchers quantify Branaplam’s splice-modifying activity in vitro?

Employ MPSAs with minigene libraries to measure percent spliced-in (PSI) values. Compare drug-treated samples (Branaplam vs. DMSO/Risdiplam) and classify 5’ss into activated, insensitive, or indeterminate categories. Normalize data using allelic manifolds for transcriptome-wide consistency .

Q. What are the critical pharmacokinetic parameters to monitor in preclinical Branaplam studies?

Focus on oral bioavailability , plasma half-life, and blood-brain barrier penetration. Use LC-MS/MS for quantification and correlate exposure levels with SMN protein elevation in CNS tissues .

Q. How can researchers mitigate hERG-related cardiotoxicity risks during Branaplam optimization?

Screen derivatives using patch-clamp assays for hERG inhibition. Prioritize compounds with IC50 > 10× the SMN2 EC50 and validate in zebrafish or guinea pig cardiac models .

Advanced Research Questions

Q. How can contradictory data between in vitro splicing activation and in vivo efficacy be resolved?

Integrate quantitative biophysical modeling (e.g., Bayesian inference) to reconcile MPSA and RNA-seq datasets. Assess model fit using log likelihood ratios and stratify by experimental conditions (e.g., cell type, drug concentration). Validate with allelic manifolds to identify context-dependent splicing effects .

Q. What methodologies elucidate Branaplam’s dual interaction modes with U1/5’ss complexes?

Combine NMR chemical shift analysis (to map binding sites) with mutagenesis of 5’ss sequences. Test tautomer hypotheses using isothermal titration calorimetry (ITC) and compare binding energies across Branaplam derivatives .

Q. How should researchers design studies to evaluate Branaplam’s off-target splicing effects?

Perform transcriptome-wide RNA-seq in relevant cell lines (e.g., HeLa, SMA patient iPSCs). Use tools like rMATS for alternative splicing analysis and filter results with a PSI threshold (>10% change). Cross-reference with ClinVar to prioritize pathogenic off-target exons .

Q. What statistical approaches are robust for analyzing Branaplam’s dose-response heterogeneity across splice variants?

Apply hierarchical Bayesian models to estimate EC50 variability. Include random effects for splice site motifs and fixed effects for RNA secondary structure metrics. Use posterior predictive checks to validate assumptions .

Q. How can researchers optimize Branaplam derivatives for enhanced CNS delivery without compromising splicing specificity?

Conduct structure-activity relationship (SAR) studies focusing on logP, polar surface area, and P-glycoprotein efflux ratios. Validate brain exposure via microdialysis and correlate with SMN protein levels in motor neurons. Use CRISPR-Cas9 to engineer SMA models with humanized SMN2 loci .

Methodological Guidelines

- Data Validation : Replicate splicing assays across ≥3 biological replicates. Report PSI values with 95% confidence intervals and adjust for multiple testing (e.g., Benjamini-Hochberg) .

- Conflict Resolution : For contradictory results (e.g., hERG IC50 variability), standardize assay conditions (temperature, pH) and use orthogonal methods (e.g., fluorescence-based hERG screens) .

- Reporting Standards : Follow CONSORT for preclinical studies. Include raw RNA-seq data in GEO and dose-response curves in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。